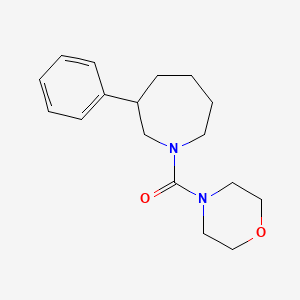

Morpholino(3-phenylazepan-1-yl)methanone

Description

Morpholino(3-phenylazepan-1-yl)methanone is a synthetic compound featuring a morpholine ring conjugated to a 3-phenylazepane moiety via a ketone linker. The morpholine group often contributes to solubility and bioavailability, while substituents on the azepane or phenyl rings influence target selectivity and potency.

Properties

IUPAC Name |

morpholin-4-yl-(3-phenylazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c20-17(18-10-12-21-13-11-18)19-9-5-4-8-16(14-19)15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELGOKLKVRZENO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(3-phenylazepan-1-yl)methanone typically involves the reaction of morpholine with 3-phenylazepan-1-one under specific conditions. The process may include:

Starting Materials: Morpholine and 3-phenylazepan-1-one.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst like triethylamine.

Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve:

Batch or Continuous Flow Reactors: To ensure consistent quality and scalability.

Automation: Use of automated systems to control reaction parameters precisely.

Purification: Advanced purification methods like high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Morpholino(3-phenylazepan-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield morpholino(3-phenylazepan-1-yl)methanol.

Reduction: Can produce morpholino(3-phenylazepan-1-yl)methane.

Substitution: Results in various substituted morpholino derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Morpholino(3-phenylazepan-1-yl)methanone serves as a versatile building block for synthesizing more complex molecules. Its unique morpholino and azepane structures allow for the creation of derivatives that can exhibit varied chemical properties. For example, it can undergo oxidation to yield morpholino(3-phenylazepan-1-yl)methanol or reduction to produce morpholino(3-phenylazepan-1-yl)methane, thus expanding the scope of synthetic applications.

Biological Research

Enzyme Inhibition Studies

In biological contexts, this compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can interact with specific enzymes, altering their activity and leading to various biological outcomes. This property is particularly valuable in drug discovery, where the modulation of enzyme activity can lead to therapeutic benefits .

Cancer Therapeutics

Research indicates that this compound may play a role in cancer treatment. It has been found effective in preclinical models of various cancers, including non-small cell lung cancer and melanoma. The compound appears to inhibit cell viability by inducing endoplasmic reticulum stress through calcium release mechanisms, which is crucial for triggering apoptosis in cancer cells .

Pharmaceutical Development

Therapeutic Applications

The compound has been explored for its potential therapeutic applications beyond cancer. It has shown promise in treating proliferative disorders due to its ability to modulate signaling pathways involved in cell growth and differentiation. Specifically, it may inhibit the hedgehog signaling pathway, which is often dysregulated in cancers .

Industrial Applications

Material Science

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for formulating advanced materials that require specific mechanical or thermal characteristics.

Case Studies

-

Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that this compound effectively reduced cell viability through apoptosis induction mechanisms linked to calcium signaling pathways . -

Mechanochemical Synthesis Applications

Research on mechanochemical synthesis has highlighted the efficiency of this compound as a reactant under ball milling conditions, showcasing its utility in producing high-yield reactions with minimal solvent use .

Mechanism of Action

The mechanism by which Morpholino(3-phenylazepan-1-yl)methanone exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural variations, and functional properties:

Key Structural and Functional Insights :

- Piperazine derivatives (20) demonstrate the importance of nitrogen-rich motifs for enzyme inhibition (e.g., AKR1C3), likely via hydrogen bonding or electrostatic interactions .

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in 3h) may alter electronic properties and reactivity, whereas phenoxy groups (15da) could influence lipophilicity . The phenyl group in 3a serves as a baseline for comparing steric and electronic effects in simpler analogs .

- Synthetic Efficiency :

Physicochemical and Solid-State Properties

- Crystallinity: The crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone () reveals intermolecular interactions (e.g., halogen bonding) that stabilize the solid state, which could inform solubility or formulation strategies for related compounds .

- Spectroscopic Data: ¹H NMR profiles for Morpholino(phenyl)methanone (3a) and analogs provide benchmarks for verifying synthetic success and purity .

Biological Activity

Morpholino(3-phenylazepan-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Overview of Morpholino Compounds

Morpholinos are synthetic oligonucleotides that have been widely used in molecular biology and therapeutic applications. They function primarily by binding to RNA, thereby blocking ribosome assembly, altering splicing, and inhibiting microRNA activity . The unique structure of morpholinos allows them to be highly specific and effective in modulating gene expression.

The biological activity of this compound can be attributed to several mechanisms:

- Ribosomal Blocking : By binding to mRNA, morpholinos can prevent the translation of specific proteins, which is crucial in the context of diseases where certain proteins contribute to pathology.

- Splice Modulation : Morpholinos can interfere with splicing processes by binding to splice junctions, which may lead to the production of functional protein isoforms that are otherwise not produced due to splicing errors.

- MicroRNA Inhibition : They can also inhibit the maturation and activity of microRNAs, which play significant roles in post-transcriptional regulation of gene expression .

Therapeutic Applications

Morpholino compounds have been explored for various therapeutic applications, particularly in genetic disorders and cancer treatment. The modulation of the hedgehog signaling pathway is one area where this compound may have potential benefits. This pathway is critical for cell proliferation and differentiation, and its aberrant activation is associated with several cancers .

Case Studies

- Spinal Muscular Atrophy (SMA) : Research has demonstrated that morpholino-based antisense oligonucleotides can enhance the expression of survival motor neuron (SMN) proteins in SMA models. For instance, a specific morpholino targeting the SMN2 gene showed a significant increase in lifespan and body weight in treated mice .

- Cancer Therapeutics : A study on azaindole-based compounds indicated that similar morpholino structures could induce a novel form of cell death known as methuosis in various cancer cell lines. This non-apoptotic cell death mechanism presents a promising avenue for cancer treatment without the typical side effects associated with traditional therapies .

Table 1: Summary of Biological Activities

Table 2: Case Study Outcomes

Research Findings

Recent studies have highlighted the versatility and efficacy of this compound in various biological contexts:

- Efficacy in Gene Therapy : Morpholinos have shown promise in gene therapy applications, particularly for genetic disorders like SMA where they can effectively modify splicing events to produce functional proteins .

- Potential in Oncology : The ability to induce non-apoptotic cell death mechanisms opens new therapeutic strategies for cancer treatment, potentially minimizing side effects compared to conventional chemotherapy .

Q & A

Q. What are the established synthetic routes for Morpholino(3-phenylazepan-1-yl)methanone, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling morpholine with azepane and phenyl derivatives. A general procedure (adapted from similar morpholino compounds) includes:

Reagent selection : Use DBU (1,8-diazabicycloundec-7-ene) as a base to facilitate nucleophilic substitution .

Solvent optimization : THF or dichloromethane is preferred for solubility and reaction efficiency .

Temperature control : Reactions are conducted at room temperature or under mild heating (40–60°C) to avoid side reactions .

Purification : Silica gel column chromatography with gradients of CH₂Cl₂/EtOAc (e.g., 5% EtOAc) yields high-purity crystalline solids .

Microwave-assisted synthesis may reduce reaction times by 50–70% compared to conventional methods .

- Table 1: Comparison of Synthesis Conditions

| Parameter | Conventional Method | Microwave-Assisted |

|---|---|---|

| Reaction Time | 16–24 hours | 4–8 hours |

| Yield | 70–85% | 85–90% |

| Purity (HPLC) | >95% | >98% |

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., morpholine ring protons at δ 3.5–3.7 ppm) and confirms connectivity .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ confirm the carbonyl (C=O) group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₈H₂₄N₂O₂) .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths and angles .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for Morpholino derivatives be resolved?

- Methodological Answer : Discrepancies often arise from:

- Variability in assay conditions (e.g., pH, solvent choice). Standardize assays using PBS buffer (pH 7.4) and DMSO concentrations <0.1% .

- Purity differences : Use HPLC (≥95% purity) and control batches for reproducibility .

- Target specificity : Perform kinase profiling or receptor-binding assays to confirm selectivity .

Case Study : A study on triazole-morpholino hybrids showed divergent IC₅₀ values (0.5–10 µM) against cancer cell lines due to impurity-driven off-target effects .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer : Use:

- Molecular Docking (AutoDock Vina) : Models binding poses with proteins (e.g., kinases) using PDB structures .

- Molecular Dynamics (GROMACS) : Simulates stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity .

Example : Fluorophenyl derivatives showed enhanced binding affinity (ΔG = -9.2 kcal/mol) compared to chlorophenyl analogs (ΔG = -8.5 kcal/mol) .

Q. How are reaction conditions optimized to improve yield and scalability?

- Methodological Answer : Apply Design of Experiments (DoE) to assess variables:

- Factors : Temperature, solvent polarity, catalyst loading.

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 45°C, THF:H₂O (9:1), 0.1 eq. DBU) .

Table 2: DoE Results for Solvent Optimization

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| THF | 78 | 95 |

| DCM:MeOH (9:1) | 65 | 92 |

| EtOAC | 72 | 90 |

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with hexane:EtOAC (1:1) to induce slow crystallization .

- Additives : 5% DMSO improves crystal lattice formation .

- SHELXL Refinement : Adjust thermal parameters and occupancy rates to resolve disorder in phenyl rings .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for morpholino derivatives?

- Methodological Answer : Solubility varies due to:

- Polymorphism : Different crystal forms (e.g., amorphous vs. crystalline) alter solubility .

- pH-dependent ionization : Morpholino’s pKa (~6.5) affects solubility in buffers .

Solution : Conduct parallel measurements using: - Hansen Solubility Parameters : Predict solvents (e.g., ethanol, acetone) .

- Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.